Sodium delvinal
CAS No.: 125-44-0
Cat. No.: VC21356422
Molecular Formula: C11H15N2NaO3
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125-44-0 |
---|---|
Molecular Formula | C11H15N2NaO3 |
Molecular Weight | 246.24 g/mol |
IUPAC Name | sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]pyrimidin-3-ide-2,4,6-trione |
Standard InChI | InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/b7-6+; |
Standard InChI Key | OQLZQQCXUHKXAD-UHDJGPCESA-M |
Isomeric SMILES | CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES | CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Canonical SMILES | CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Chemical Identity and Classification
Sodium delvinal (CAS number: 125-44-0) is classified as a sodium salt derivative of barbituric acid. The compound belongs to the broader barbiturate family, which has historically played a significant role in medicine as sedatives, hypnotics, and anesthetics. Like other barbiturates, sodium delvinal's molecular structure includes a modified barbituric acid moiety bonded to a sodium ion, which enhances its solubility and bioavailability for clinical applications.
The structural characteristics of sodium delvinal distinguish it from other barbiturates while maintaining the core properties that define this class of compounds. These structural elements directly influence its pharmacodynamic and pharmacokinetic properties, contributing to its specific clinical effects and applications in research settings.
Historical Context and Development
Evolution of Clinical Applications
As understanding of barbiturates advanced throughout the 20th century, compounds like sodium delvinal were extensively studied for their potential therapeutic applications. The research focus gradually shifted from purely anesthetic applications to more nuanced investigations of their effects on various physiological systems, including respiratory metabolism and neurological function.
Pharmacological Properties
Mechanism of Action
Sodium delvinal, like other barbiturates, primarily acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. By binding to specific sites on the GABA-A receptor complex, it increases the duration of chloride channel opening, resulting in hyperpolarization of neurons and subsequent depression of neuronal activity.
This mechanism explains the observed sedative, hypnotic, and anesthetic effects documented in experimental studies with sodium delvinal. The compound's ability to cross the blood-brain barrier efficiently contributes to its rapid onset of action when administered intravenously, as demonstrated in animal models.
Research Findings and Experimental Evidence
Studies on Respiratory Metabolism
Significant research by Peoples and Carmichael in 1941 documented the effects of sodium delvinal on respiratory metabolism in rhesus monkeys (Macaca mulatta). Their findings demonstrated that administration of sodium delvinal at doses between 30 mg to 45 mg per kilogram of body weight resulted in measurable decreases in oxygen consumption .
More specifically, doses of 40 mg and 45 mg per kilogram were found to produce surgical anesthesia with a duration of approximately 3 to 5 hours. This research provides valuable insights into both the dosage requirements for anesthetic effects and the compound's impact on metabolic functions .
Comparative Pharmacological Profile
When examined alongside other barbiturates, sodium delvinal exhibits distinctive characteristics that position it within the spectrum of medium-acting compounds. The table below provides a comparative analysis of sodium delvinal relative to other common barbiturates:
Compound | Classification | Primary Clinical Use | Duration of Action | Notable Characteristics |
---|---|---|---|---|
Sodium Delvinal | Medium-acting barbiturate | Sedative/Anesthetic | 3-5 hours | Significant effect on respiratory metabolism |
Sodium Phenobarbital | Long-acting barbiturate | Anticonvulsant | 10-12 hours | Extended half-life; primary use in epilepsy management |
Sodium Thiopental | Ultra-short-acting barbiturate | Anesthetic induction | 20-30 minutes | Rapid onset; used for anesthesia induction |
Sodium Amobarbital | Intermediate-acting barbiturate | Sedative/Hypnotic | 6-8 hours | Used in sleep induction and formerly in psychiatric assessment |
This comparative profile highlights sodium delvinal's position within the barbiturate family, with characteristics that made it suitable for specific research and potential clinical applications.
Physiological Effects
Neurological Impact
As a barbiturate derivative, sodium delvinal exerts significant effects on the central nervous system. These effects manifest as a spectrum of responses depending on dosage, from mild sedation to complete surgical anesthesia. Research findings indicate that at therapeutic doses, sodium delvinal produces:
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Central nervous system depression
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Sedation
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Hypnosis
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Anesthesia (at higher doses)
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Potential analgesia
These effects result from the compound's action on GABA receptors throughout the brain and spinal cord, with particular impact on the reticular activating system, which regulates consciousness and arousal.
Effects on Respiratory System
The study by Peoples and Carmichael provides specific evidence regarding sodium delvinal's effects on respiratory function. Their research documented a significant decrease in oxygen consumption following administration of the compound in rhesus monkeys .
This respiratory depression represents one of the most clinically significant effects of barbiturates like sodium delvinal, as it can contribute to both therapeutic benefits and potential adverse effects. The degree of respiratory depression appears to be dose-dependent, with higher doses producing more pronounced effects on respiratory parameters.
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